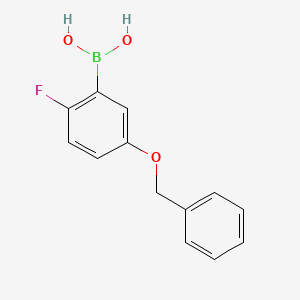

(5-(Benzyloxy)-2-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHHJULQESBDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681549 | |

| Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-68-9 | |

| Record name | B-[2-Fluoro-5-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(benzyloxy)-2-fluorophenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Benzyloxy)-2-fluorophenyl)boronic acid, bearing the CAS number 1217500-68-9 , is a synthetically versatile organoboron compound of significant interest in contemporary chemical research.[1] Its unique trifunctional substitution pattern—a boronic acid moiety, a fluorine atom, and a benzyloxy group—renders it a highly valuable building block for the construction of complex molecular architectures. The fluorine substituent can enhance metabolic stability and modulate electronic properties, while the benzyloxy group offers a latent phenolic hydroxyl that can be unmasked in later synthetic stages. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the facile formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and key applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science.

Introduction to Fluorinated Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid group (-B(OH)₂) attached to a benzene ring. They are indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a robust and high-yielding method for the synthesis of biaryls and other complex organic molecules.

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's physicochemical and biological properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Affinity: Fluorine can engage in favorable electrostatic interactions with biological targets and can alter the conformation of a molecule to enhance its binding affinity.

-

Lipophilicity and pKa: The introduction of fluorine can modulate a molecule's lipophilicity and the acidity of nearby functional groups, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound strategically combines the synthetic utility of a boronic acid with the advantageous properties imparted by a fluorine substituent, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1217500-68-9 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)(O)O | [1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [2] |

Note: Some physicochemical data for this specific isomer are based on predictions and data from its regioisomer, (2-Benzyloxy-5-fluorophenyl)boronic acid (CAS 779331-47-4), due to limited experimentally determined values in publicly available literature.

The structure of this compound, with its distinct substitution pattern, dictates its reactivity. The boronic acid group is the primary site for cross-coupling reactions. The electron-withdrawing nature of the fluorine atom ortho to the boronic acid can influence the electronic properties of the aryl ring and potentially affect the kinetics of the Suzuki-Miyaura reaction. The bulky benzyloxy group at the meta position may also exert steric effects on the reactivity of the boronic acid.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the preparation of a suitably substituted aryl halide precursor followed by a metal-halogen exchange and borylation. A plausible and commonly employed synthetic strategy is outlined below.

Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocols (Exemplary)

Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene

This initial step involves the protection of the phenolic hydroxyl group of 4-fluorophenol as a benzyl ether via a Williamson ether synthesis.

-

Reaction: To a solution of 4-fluorophenol in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added. Benzyl bromide is then added dropwise, and the reaction mixture is stirred at an appropriate temperature (e.g., 70°C) until completion, as monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-(Benzyloxy)-2-bromo-4-fluorobenzene

The next step is the regioselective bromination of the activated aromatic ring. The benzyloxy group is an ortho-, para-director, and since the para position is blocked by the fluorine atom, bromination is directed to the ortho position.

-

Reaction: 1-(Benzyloxy)-4-fluorobenzene is dissolved in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN). N-Bromosuccinimide (NBS) is added in one portion, and the mixture is stirred at room temperature. The reaction can be gently heated to reflux if it proceeds slowly.[3]

-

Work-up: After the starting material is consumed, the succinimide byproduct is filtered off. The filtrate is washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried and concentrated to afford the desired brominated intermediate.

Step 3: Synthesis of this compound

The final step involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis. This reaction must be carried out under strictly anhydrous and inert conditions.

-

Lithiation: 1-(Benzyloxy)-2-bromo-4-fluorobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78°C for a designated period to ensure complete lithium-halogen exchange, forming the aryllithium intermediate.

-

Borylation and Hydrolysis: A trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), is then added dropwise at -78°C. The reaction is allowed to slowly warm to room temperature. Acidic aqueous work-up (e.g., with dilute HCl) hydrolyzes the resulting boronate ester to afford the final product, this compound. The product is then extracted, dried, and purified, typically by recrystallization.

Key Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in both academic and industrial settings for the synthesis of a diverse array of organic compounds.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules. The 5-(benzyloxy)-2-fluorophenyl moiety can be incorporated into larger scaffolds to generate novel compounds for screening in various therapeutic areas, including oncology and infectious diseases. The benzyloxy group can be deprotected at a later stage to reveal a phenol, which is a common pharmacophore in many drugs.

For instance, fluorinated biaryl structures are prevalent in many modern pharmaceuticals. The use of this compound allows for the precise and efficient installation of the 5-(benzyloxy)-2-fluorophenyl fragment onto a variety of heterocyclic and aromatic systems.

Applications in Materials Science

The synthesis of novel organic materials with tailored electronic and photophysical properties often relies on the construction of extended π-conjugated systems. The Suzuki-Miyaura reaction is an ideal tool for this purpose. This compound can be used to synthesize components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The fluorine and benzyloxy substituents can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS 1217500-68-9) is a valuable and versatile reagent for organic synthesis. Its unique combination of a reactive boronic acid, a property-enhancing fluorine atom, and a protected phenol makes it an important building block for the development of new pharmaceuticals and advanced materials. A solid understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is crucial for researchers and scientists aiming to leverage this compound in their synthetic endeavors. While specific, experimentally validated data for this particular isomer can be limited, its chemistry can be reliably predicted based on the well-established principles of organoboron chemistry and the behavior of analogous compounds.

References

- Benchchem. (2025). A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. Benchchem Technical Support Center.

- Alfa Chemistry. (n.d.). 5-(Benzyloxy)-2-fluorophenylboronic acid CAS 1217500-68-9.

- Benchchem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem Technical Support Center.

Sources

(5-(Benzyloxy)-2-fluorophenyl)boronic acid molecular weight

An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid: Properties, Application, and Stoichiometric Significance

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile reagent in modern synthetic and medicinal chemistry. Moving beyond a simple data sheet, we will explore its core physicochemical properties, the critical role of its molecular weight in experimental design, and its application as a key building block in the synthesis of complex molecules, particularly within the context of drug discovery.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its structure, featuring a fluorinated phenyl ring, a boronic acid moiety, and a benzyloxy substituent, makes it a valuable intermediate in organic synthesis. The fluorine atom enhances reactivity and can modulate the pharmacokinetic properties of resulting molecules, a desirable trait in drug development.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 246.04 g/mol | [1][3] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1][3] |

| Exact Mass | 246.086349 Da | [4][5] |

| CAS Number | 1217500-68-9 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 106-114°C | [4][6] |

| Storage Conditions | Inert atmosphere, Room Temperature or 2-8 °C | [1][6][7] |

Note: Some sources may list the CAS number 779331-47-4 for the isomeric compound (2-(Benzyloxy)-5-fluorophenyl)boronic acid.[1][4][5][6][7][8]

The Central Role of Molecular Weight in Experimental Stoichiometry

The molecular weight of 246.04 g/mol is a cornerstone for any quantitative experimental work involving this reagent. Its primary function is to enable the precise calculation of molar equivalents, ensuring accurate stoichiometric ratios in chemical reactions. This is particularly crucial in palladium-catalyzed cross-coupling reactions, where the ratio of the boronic acid to the coupling partner, catalyst, and base can dramatically influence reaction yield, purity, and kinetics.

Causality in Stoichiometry: An excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion, compensating for potential homo-coupling or degradation of the boronic acid under reaction conditions.[9] Conversely, using a precise 1:1 ratio might be necessary when the coupling partner is more valuable or when minimizing side reactions is paramount. Accurate molecular weight is the foundation for these critical decisions.

Application Profile: A Key Building Block in Suzuki-Miyaura Coupling

Boronic acids are foundational reagents in organic chemistry, largely due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon (C-C) bonds.[10][11] This reaction is one of the most widely used methods in medicinal chemistry for constructing biaryl structures, which are common motifs in pharmacologically active compounds.[10] this compound serves as a versatile building block, introducing a substituted phenyl ring into a target molecule.[1]

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling Workflow

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling between this compound and an aryl bromide. The choice of reagents and conditions is designed to ensure high yield and purity, forming a self-validating system where success is contingent on the precise execution of each step.

Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide (Ar-Br).

Reagents & Materials:

-

This compound (MW: 246.04 g/mol )

-

Aryl Bromide (Ar-Br)

-

Palladium Catalyst (e.g., PdCl₂(dppf))[9]

-

Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃)[9]

-

Solvent (e.g., Toluene/Dioxane mixture or Dimethylformamide)[9]

-

Schlenk flask or microwave vial

-

Nitrogen or Argon gas supply

-

Standard workup and purification supplies (separatory funnel, silica gel, solvents)

Step-by-Step Methodology:

-

Vessel Preparation & Inerting: Place a magnetic stir bar into a Schlenk flask. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Expertise & Experience: Establishing an inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst, which would otherwise deactivate it and halt the catalytic cycle.

-

Reagent Addition:

-

To the flask, add the Aryl Bromide (1.0 equiv.).

-

Add this compound (1.2 equiv.). Trustworthiness: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide.

-

Add the Palladium catalyst, PdCl₂(dppf) (0.05 - 0.1 equiv.).[9]

-

-

Solvent and Base Addition:

-

Add the solvent (e.g., Toluene/Dioxane 4:1 mixture).[9]

-

Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 equiv.). Expertise & Experience: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species.

-

-

Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas, or bubble inert gas through the solution for 15-20 minutes. Trustworthiness: This step is a self-validating control; inadequate removal of oxygen will result in poor catalyst performance and low product yield.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours.[9] Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Visualization of the Suzuki-Miyaura Coupling Workflow

Caption: A streamlined workflow for a typical Suzuki-Miyaura coupling reaction.

Broader Context: Role in Drug Discovery and Medicinal Chemistry

The use of boronic acids has grown significantly since the discovery and approval of drugs like bortezomib (Velcade®) and vaborbactam.[12] Historically perceived as potentially toxic, boron-containing compounds are now recognized for their unique chemical properties and are considered valuable pharmacophores.[13][14] The boronic acid group can act as a bioisostere of carboxylic acids and form reversible covalent bonds with diols, a feature exploited in enzyme inhibition and sensor design.[2][12]

This compound is a strategic building block in this context. It allows medicinal chemists to introduce a specific, functionalized aromatic ring system into a lead compound. The benzyloxy group can be retained or deprotected to reveal a phenol for further modification, providing a handle for structure-activity relationship (SAR) studies.

Visualization of a Drug Discovery Pathway

Caption: Role of the boronic acid in a hypothetical drug discovery workflow.

References

- Silva, F., et al. (2016).

- ResearchGate. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Ge, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2213. [Link]

- RSC Publishing. (2020). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.

- ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules.

- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2186-2195. [Link]

- MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.

- PubChem. (n.d.). (5-Benzyl-2-fluorophenyl)boronic acid.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ResearchGate. (2023). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.

- Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates.

- MDPI. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. japsonline.com [japsonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 779331-47-4 CAS MSDS (2-Benzyloxy-5-fluorophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (2-(Benzyloxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]

- 8. 2-Benzyloxy-5-fluorophenylboronic Acid | 779331-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (5-(Benzyloxy)-2-fluorophenyl)boronic acid

Introduction

(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs, including the fluorinated phenyl ring and the boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The benzyloxy group provides a stable protecting group for the phenol, which can be readily removed in later synthetic steps to reveal a reactive hydroxyl group for further functionalization. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed in a three-step sequence starting from the readily available 4-fluorophenol. This pathway ensures high regioselectivity and good overall yields. The core of this strategy involves the precise introduction of the necessary functional groups onto the aromatic ring.

The logical workflow for this synthesis is as follows:

Caption: Synthetic workflow for this compound.

This multi-step synthesis is underpinned by fundamental organic reactions:

-

Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group of 4-fluorophenol is protected as a benzyl ether. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a weak base, acts as a nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.

-

Step 2: Directed ortho-Metalation (DoM) and Bromination: This step is crucial for the regioselective introduction of the bromine atom. The benzyloxy group acts as a directed metalation group (DMG), coordinating to the lithium of n-butyllithium and directing the deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic bromine source.

-

Step 3: Lithium-Halogen Exchange and Borylation: A second organolithium intermediate is generated, this time through a lithium-halogen exchange at the more reactive C-Br bond. This aryllithium species is a potent nucleophile that reacts with an electrophilic boron reagent, typically a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the steps involving organolithium reagents. Standard laboratory glassware, including round-bottom flasks, dropping funnels, and condensers, should be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Reactions involving pyrophoric reagents like n-butyllithium must be conducted under a strict inert atmosphere using Schlenk line techniques.

Characterization: Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectrometry (MS) can be used to confirm the molecular weight of the products.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene

Reaction: 4-Fluorophenol + Benzyl bromide --(K2CO3, Acetone)--> 1-(Benzyloxy)-4-fluorobenzene

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g, 133.8 mmol), and acetone (200 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (11.7 mL, 98.1 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.

Expected Yield: 90-95%

Step 2: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Reaction: 1-(Benzyloxy)-4-fluorobenzene --(1. n-BuLi, TMEDA, THF, -78 °C; 2. Br2)--> 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Procedure:

-

To a flame-dried 500 mL three-necked flask under an argon atmosphere, add 1-(benzyloxy)-4-fluorobenzene (10.0 g, 49.5 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 8.2 mL, 54.5 mmol) followed by the slow, dropwise addition of n-butyllithium (2.5 M in hexanes, 21.8 mL, 54.5 mmol) while maintaining the internal temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 2 hours.

-

In a separate flask, prepare a solution of bromine (2.8 mL, 54.5 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

-

Slowly add the bromine solution to the aryllithium species via cannula, again keeping the temperature below -70 °C. The red color should dissipate.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-4-bromo-2-fluorobenzene as a white solid.

Expected Yield: 75-85%

Step 3: Synthesis of this compound

Reaction: 1-(Benzyloxy)-4-bromo-2-fluorobenzene --(1. n-BuLi, THF, -78 °C; 2. B(OiPr)3; 3. H3O+)--> this compound

Procedure:

-

In a flame-dried 500 mL three-necked flask under an argon atmosphere, dissolve 1-(benzyloxy)-4-bromo-2-fluorobenzene (10.0 g, 35.6 mmol) in anhydrous THF (150 mL).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 15.6 mL, 39.1 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (10.7 mL, 46.3 mmol) dropwise to the aryllithium solution at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Crude arylboronic acids can often be challenging to purify via silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is often a more effective method.

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification involves an acid-base extraction.[1]

-

Acid-Base Extraction:

-

Dissolve the crude product in diethyl ether.

-

Extract with a 1 M aqueous solution of sodium hydroxide. The boronic acid will deprotonate and move into the aqueous layer.

-

Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with 2 M hydrochloric acid to re-protonate the boronic acid, which should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Expected Yield: 60-75%

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Fluorophenol | 1-(Benzyloxy)-4-fluorobenzene | Benzyl bromide, K2CO3 | Acetone | Reflux | 12-16 | 90-95 |

| 2 | 1-(Benzyloxy)-4-fluorobenzene | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | n-BuLi, TMEDA, Br2 | THF | -78 to RT | ~14 | 75-85 |

| 3 | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | This compound | n-BuLi, B(OiPr)3, HCl | THF | -78 to RT | ~14 | 60-75 |

Characterization

The final product, this compound, should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

-

1H NMR (400 MHz, DMSO-d6): Expected signals would include aromatic protons in the region of δ 7.0-7.5 ppm, a singlet for the benzylic protons around δ 5.1 ppm, and a broad singlet for the boronic acid protons (B(OH)2) which may be exchangeable with D2O.

-

13C NMR (101 MHz, DMSO-d6): Aromatic carbons will appear in the range of δ 110-160 ppm. The benzylic carbon should be observable around δ 70 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.

-

19F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling

This synthesis involves the use of hazardous materials, and all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[2][3] It must be handled under a strict inert atmosphere. All glassware and solvents must be scrupulously dried. Syringes and cannulas used for transfer should be purged with an inert gas. In case of a spill, it should be quenched with dry sand or another non-combustible absorbent material.

-

Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.

-

Trialkyl Borates: These are flammable liquids and can be irritating to the eyes and respiratory system.[4]

It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and to be familiar with the emergency procedures of your laboratory.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable building block for a wide range of applications in drug discovery and materials science. The strategic use of directed ortho-metalation and lithium-halogen exchange allows for the precise and regioselective functionalization of the aromatic ring, culminating in a high-purity final product.

References

- Environmental Health and Safety, University of California, Santa Barbara. STANDARD OPERATING PROCEDURE n-Butyllithium. [Online PDF].

- Funny EHS Info. nbutyl lithium safety. (2024-06-07). [YouTube Video].

- Google Patents. Process for purification of boronic acid and its derivatives. [Online].

Sources

An In-Depth Technical Guide to (5-(Benzyloxy)-2-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(5-(Benzyloxy)-2-fluorophenyl)boronic acid is a specialized yet highly valuable reagent in the arsenal of medicinal chemists and drug development professionals. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for modulating physicochemical properties, and a benzyloxy group for steric influence and as a synthetic handle—makes it a strategic choice for the synthesis of complex organic molecules. This guide provides an in-depth exploration of its core properties, practical applications, and the scientific rationale behind its use in contemporary drug discovery. Boronic acids are recognized as crucial building blocks, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H12BFO3 | [3] |

| Molecular Weight | 246.04 g/mol | [3] |

| Appearance | White to very pale yellow powder or crystals | |

| CAS Number | 1217500-68-9 | [3] |

| IUPAC Name | (2-fluoro-5-phenylmethoxyphenyl)boronic acid | [3] |

| Storage | Inert atmosphere, room temperature |

The Strategic Role in Drug Discovery and Organic Synthesis

The incorporation of this compound into a synthetic route is a deliberate choice, often driven by the need to introduce a specific set of properties to the target molecule.

The Fluorine Advantage

The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of a drug candidate. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. Furthermore, fluorine's high electronegativity can influence the acidity of nearby protons and the overall electronic nature of the molecule, potentially leading to improved binding affinity with biological targets.[4]

The Benzyloxy Group: More Than a Protective Moiety

The benzyloxy group serves multiple purposes. It can act as a protecting group for the phenol, which can be deprotected in later synthetic steps. Its steric bulk can also direct the regioselectivity of certain reactions. In the context of the final molecule, the benzyloxy group can participate in crucial binding interactions within a protein's active site.

The Boronic Acid: A Gateway to Molecular Complexity

The boronic acid functional group is the cornerstone of this reagent's utility. It is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[5] This reaction is celebrated for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Boronic acids are also considered bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a property that is increasingly exploited in the design of sensors and drug delivery systems.[6]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[7][8]

Reaction Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/heteroaryl group and the halide (or triflate) of the coupling partner.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, with the assistance of a base.

-

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

A Representative Experimental Protocol

Objective: To synthesize a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equivalent)

-

Aryl bromide (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

-

Triphenylphosphine (PPh3) (0.08 equivalents)

-

Potassium carbonate (K2CO3) (3.0 equivalents)

-

Toluene

-

Water

-

Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Add a mixture of toluene and water (typically in a 4:1 to 10:1 ratio).

-

Seal the flask and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.

-

Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Spectroscopic Characterization

While a publicly available, verified NMR spectrum for this compound is not readily found, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (phenyl) | 7.2 - 7.5 | multiplet | Protons of the benzyl group |

| Aromatic (fluorophenyl) | 6.8 - 7.2 | multiplet | Complex splitting due to H-H and H-F coupling |

| -CH2- | ~5.1 | singlet | Benzylic protons |

| B(OH)2 | 4.5 - 6.0 | broad singlet | Chemical shift is concentration and solvent dependent |

| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |

| Aromatic (C-O) | 155 - 165 | |

| Aromatic (C-F) | 150 - 160 | Large ¹JCF coupling constant |

| Aromatic (C-B) | 120 - 135 | Broad signal, may be difficult to observe |

| Aromatic (CH) | 110 - 130 | |

| -CH2- | ~70 |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion: A Key Enabler in the Pursuit of Novel Therapeutics

This compound is a sophisticated building block that empowers medicinal chemists to synthesize novel and complex molecules with potential therapeutic applications. Its strategic combination of a reactive boronic acid, a property-enhancing fluorine atom, and a versatile benzyloxy group makes it a powerful tool in the construction of biaryl and heteroaryl scaffolds. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its successful implementation in the laboratory. As the demand for more effective and targeted therapies continues to grow, the importance of such specialized reagents in the drug discovery and development pipeline is undeniable.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Chem-Impex. (n.d.). 2-Benzyloxy-5-fluorophenylboronic acid.

- Bao, K., et al. (2009). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. African Journal of Pure and Applied Chemistry, 3(11), 226-242.

- El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19071.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Chem-Impex.

- Bezborodov, V. S., et al. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.

- Ertl, P., et al. (2023). Boronic acids used most frequently in the synthesis of bioactive molecules.

- PubChem. (n.d.). (5-Benzyl-2-fluorophenyl)boronic acid.

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314.

- PubChem. (n.d.). 2-Fluorophenylboronic acid.

- Molander, G. A., & Fumagalli, T. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2746-2753.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 173, 105831.

- Google Patents. (n.d.). US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery.

- Google Patents. (n.d.). US5106948A - Cytotoxic boronic acid peptide analogs.

- Ramurthy, S., et al. (2012). Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-(Benzyloxy)-2-fluorophenyl)boronic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Crucial Role of NMR in Boronic Acid Chemistry

Boronic acids and their derivatives are pivotal building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in drug discovery is expanding, with several boronic acid-containing drugs approved for clinical use. The precise characterization of these molecules is paramount to ensure purity, stability, and reactivity. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure and electronic environment of the protons within the molecule.

This compound presents a unique spectroscopic challenge due to the interplay of its constituent functional groups: a fluorine atom, a benzyloxy group, and the boronic acid moiety, all attached to a phenyl ring. Understanding the ¹H NMR spectrum of this compound requires a nuanced interpretation of chemical shifts and complex coupling patterns.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The predicted spectrum is a powerful tool for anticipating experimental outcomes and for the initial identification of the compound.

The key proton environments in this compound are illustrated in the diagram below:

Figure 1. Molecular structure of this compound with key proton environments labeled.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. These values are estimated based on the analysis of substituent effects on the benzene ring and typical values for benzyloxy groups. The solvent is assumed to be DMSO-d₆, which is a common choice for boronic acids.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.10 - 7.20 | dd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F) ≈ 4.5 |

| H-4 | 6.90 - 7.00 | ddd | ³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.5, ³J(H4-F) ≈ 9.0 |

| H-6 | 7.40 - 7.50 | dd | ⁴J(H6-H4) ≈ 2.5, ⁵J(H6-F) ≈ 2.0 |

| -CH₂- (benzylic) | 5.10 - 5.20 | s | - |

| Phenyl (of benzyl) | 7.30 - 7.50 | m | - |

| B(OH)₂ | 8.00 - 8.20 (broad) | s | - |

Justification for Predictions:

-

Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electron-donating benzyloxy group, the electron-withdrawing and inductively electronegative fluorine atom, and the electron-withdrawing boronic acid group. The fluorine atom at position 2 will cause a significant downfield shift for the ortho proton (H-3) and also introduce ³J and ⁴J H-F couplings. The benzyloxy group at position 5 will cause an upfield shift for the ortho (H-4, H-6) and para (not present) protons. The boronic acid group is electron-withdrawing and will deshield the ortho proton (H-6). The predicted multiplicities arise from both proton-proton and proton-fluorine couplings. The magnitude of H-F coupling constants can vary, and the provided values are typical estimates[1][2].

-

Benzylic Protons (-CH₂-): The methylene protons of the benzyloxy group are expected to appear as a sharp singlet in the range of 5.10-5.20 ppm, a characteristic region for such groups[3][4].

-

Phenyl Protons (of benzyl group): The five protons of the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the typical aromatic region of 7.30-7.50 ppm[5][6].

-

Boronic Acid Protons (B(OH)₂): The hydroxyl protons of the boronic acid group are acidic and readily exchange with residual water in the solvent. This typically results in a broad singlet at a downfield chemical shift, which can vary with concentration and temperature[7][8]. The intensity of this peak may not integrate to two protons if exchange is significant.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum of a boronic acid requires careful sample preparation and instrument setup to mitigate common issues such as poor solubility and oligomerization.

Figure 3. A troubleshooting decision tree for common issues in the ¹H NMR of boronic acids.

Common Challenges:

-

Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium is concentration and solvent-dependent and can lead to broadened peaks or multiple sets of signals in the NMR spectrum.[9][10] The addition of a small amount of D₂O can often shift the equilibrium back to the monomeric boronic acid, resulting in a sharper spectrum.

-

Exchangeable Protons: The B(OH)₂ protons are acidic and will exchange with any protic impurities (like water) in the solvent. This can lead to a broad signal or even its disappearance. A D₂O shake can confirm the assignment of these protons, as they will be replaced by deuterium and the signal will vanish.[11]

-

Quadrupolar Broadening: Boron has two NMR-active isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3). As quadrupolar nuclei, they can cause broadening of the signals of adjacent protons. However, for protons on an attached phenyl ring, this effect is generally negligible.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, with distinct signals for the aromatic, benzylic, and boronic acid protons. The interpretation of this spectrum requires a thorough understanding of substituent effects on chemical shifts and the intricacies of proton-fluorine coupling. By following a robust experimental protocol and being aware of potential challenges like boroxine formation, researchers can confidently use ¹H NMR to verify the structure and purity of this important synthetic building block. This guide provides the foundational knowledge for both the prediction and the practical acquisition and interpretation of the ¹H NMR spectrum of this and related compounds.

References

- University of Ottawa NMR Facility Blog. (2017).

- Castañar, L., et al. (2015). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 80(15), 7851–7857. [Link]

- Graham, T. J. A., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

- University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

- ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. [Link]

- ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

- SpectraBase. (n.d.). p-bis(Benzyloxy)benzene - Optional[¹H NMR] - Chemical Shifts. [Link]

- ACS Publications. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

- Reddit. (2017).

- San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

- ACS Publications. (2022).

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

- Chemistry Stack Exchange. (2015).

- The Royal Society of Chemistry. (n.d.). Contents. [Link]

- SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Chemical Shifts. [Link]

- SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Spectrum. [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]

- 4. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. raineslab.com [raineslab.com]

- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Troubleshooting [chem.rochester.edu]

A Senior Application Scientist's Guide to the ¹³C NMR of (5-(Benzyloxy)-2-fluorophenyl)boronic acid: From Acquisition to Interpretation

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (5-(Benzyloxy)-2-fluorophenyl)boronic acid, a compound of interest in synthetic and medicinal chemistry. As a molecule featuring a confluence of electronically diverse substituents—a halogen, an ether linkage, and a boronic acid—its ¹³C NMR spectrum presents a unique and instructive case study. This document outlines a robust experimental protocol for acquiring high-fidelity spectra, delves into the theoretical underpinnings of substituent-induced chemical shifts, and offers a systematic approach to spectral assignment. The principles discussed herein are broadly applicable to researchers and professionals in drug development and materials science who routinely encounter complex substituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound is a versatile building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The precise characterization of such reagents is paramount to ensuring the success and reproducibility of subsequent synthetic transformations. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, offering a direct probe into the carbon framework of a molecule.

The subject molecule is characterized by a phenylboronic acid scaffold substituted with two electronically distinct groups: an electron-withdrawing fluorine atom and an electron-donating benzyloxy group. This substitution pattern creates a complex electronic environment, leading to a ¹³C NMR spectrum that is both information-rich and challenging to interpret without a systematic approach. The fluorine atom, in particular, introduces carbon-fluorine scalar couplings (J-couplings) that split the signals of nearby carbons, providing invaluable structural information but also adding a layer of complexity to the spectrum.[1][2] This guide will deconstruct these effects to provide a clear path to unambiguous structural elucidation.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum is predicated on careful sample preparation and the selection of appropriate instrument parameters. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, signal sensitivity is inherently lower than in ¹H NMR, necessitating measures to optimize signal-to-noise.[3][4]

Sample Preparation

-

Analyte: this compound

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at approximately 77.16 ppm. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is a concern.

-

Concentration: A concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to ensure a sufficient number of molecules are present in the active volume of the NMR probe.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shift scale to 0.00 ppm.

Spectrometer Configuration and Parameters

The following parameters are recommended for a 400 MHz (or higher) spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard 30-degree pulse experiment with power-gated proton decoupling to enhance signal via the Nuclear Overhauser Effect (NOE) and collapse ¹H-¹³C couplings.[3][5] |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | A longer acquisition time allows for better resolution of sharp signals. |

| Relaxation Delay (D1) | 2.0 seconds | A delay between pulses is crucial to allow carbon nuclei to return to equilibrium, preventing signal saturation, especially for quaternary carbons which have longer relaxation times. |

| Number of Scans (NS) | 1024 - 4096 (or more) | A high number of scans is required to average the data and achieve an adequate signal-to-noise ratio for all carbon signals, particularly for the often-broad signal of the carbon bearing the boronic acid group and the split signals due to C-F coupling.[4] |

| Spectral Width (SW) | 0 - 220 ppm | This range encompasses the typical chemical shifts for all expected carbon environments, from aliphatic to carbonyl-like carbons.[6] |

| Decoupling | Broadband ¹H Decoupling | Essential for simplifying the spectrum by removing ¹H-¹³C couplings, causing carbon signals to appear as singlets (unless coupled to other nuclei like ¹⁹F).[7] |

Experimental Workflow Diagram

The following diagram outlines the logical flow for setting up the NMR experiment.

Caption: Experimental workflow for ¹³C NMR data acquisition.

Spectral Analysis and Interpretation

The interpretation of the ¹³C NMR spectrum of this compound requires an understanding of how each substituent—boronic acid, fluorine, and benzyloxy—influences the chemical shifts and coupling patterns of the aromatic carbons.

Influence of Substituents

-

Boronic Acid [-B(OH)₂]: The carbon atom directly attached to the boron (C-1) is typically deshielded, but its signal is often broadened due to quadrupolar relaxation of the boron nucleus. Its chemical shift is highly sensitive to solvent, pH, and concentration.

-

Fluorine [-F]: Fluorine is a highly electronegative atom that strongly deshields the carbon to which it is attached (C-2), shifting its resonance significantly downfield. Critically, it induces through-bond scalar coupling, splitting the signals of nearby carbons into doublets or more complex multiplets.[8] The magnitude of the coupling constant (J) is distance-dependent:

-

¹JCF (one bond): Very large, typically 240-260 Hz.

-

²JCF (two bonds): Smaller, around 20-30 Hz.

-

³JCF (three bonds): Smallest, typically 5-10 Hz.

-

-

Benzyloxy Group [-OCH₂Ph]: The ether oxygen is strongly electron-donating through resonance, causing a significant deshielding effect on the attached carbon (C-5) and shielding (upfield shift) of the ortho (C-4, C-6) and para (C-2) carbons relative to C-5. The benzyloxy group itself will contribute signals for the methylene carbon (-CH₂-) and the carbons of its own phenyl ring.

Predicted ¹³C NMR Data and Assignments

Based on established substituent effects and data for similar compounds, a predicted ¹³C NMR spectrum is tabulated below. The assignments are numbered according to the standard IUPAC nomenclature for the phenylboronic acid core.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (JCF in Hz) | Rationale for Assignment |

| C-1 | 115 - 125 | d (²JCF ≈ 20-25) | Carbon attached to boron; signal is often broad. Appears as a doublet due to two-bond coupling with fluorine. |

| C-2 | 162 - 168 | d (¹JCF ≈ 245-255) | Directly attached to the highly electronegative fluorine, causing a large downfield shift and a very large one-bond C-F coupling constant.[9] |

| C-3 | 118 - 125 | d (²JCF ≈ 22-28) | Ortho to fluorine, showing a characteristic two-bond C-F coupling. Also meta to the benzyloxy group. |

| C-4 | 115 - 120 | d (³JCF ≈ 7-10) | Ortho to the electron-donating benzyloxy group, leading to an upfield shift. Shows smaller three-bond coupling to fluorine. |

| C-5 | 158 - 162 | s | Attached to the ether oxygen, resulting in a significant downfield shift. Too far from fluorine for significant coupling. |

| C-6 | 110 - 115 | s | Ortho to the benzyloxy group and meta to fluorine; expected to be the most upfield aromatic signal. |

| -CH₂- | 69 - 72 | s | Typical chemical shift for a benzylic ether methylene carbon. |

| C-ipso (Bn) | 136 - 138 | s | Quaternary carbon of the benzyl ring attached to the methylene group. |

| C-ortho (Bn) | 128 - 129 | s | Ortho carbons of the benzyl ring. |

| C-meta (Bn) | 127 - 128 | s | Meta carbons of the benzyl ring. |

| C-para (Bn) | 127.5 - 128.5 | s | Para carbon of the benzyl ring. |

Note: Bn refers to the benzyl group phenyl ring.

Key C-F Coupling Relationships

The presence of fluorine provides a powerful tool for confirming assignments. The expected coupling patterns are a definitive signature of the substitution pattern.

Caption: Through-bond scalar coupling (J) from ¹⁹F.

Conclusion and Best Practices

The ¹³C NMR spectrum of this compound is a prime example of how multiple substituents create a unique and diagnostic spectral fingerprint. A successful analysis hinges on a high-quality data acquisition protocol, including a sufficient number of scans to overcome low sensitivity, and a systematic interpretation strategy. The key to unambiguous assignment lies in recognizing the profound and predictable effects of the fluorine substituent, namely the large one-bond C-F coupling constant for the directly attached carbon and the smaller two- and three-bond couplings for adjacent carbons. By combining this knowledge with general principles of substituent chemical shift effects, researchers can confidently verify the structure of this and other similarly complex aromatic compounds, ensuring the integrity of their chemical research. For even greater confidence, advanced 2D NMR experiments like HSQC (for ¹JCH) and HMBC (for ⁿJCH) can be employed to correlate the carbon signals with their attached protons.

References

- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (n.d.). The Royal Society of Chemistry.

- ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate.

- NMR Chemical Shifts. (n.d.).

- Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek.

- ¹³C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog.

- ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- ¹³C NMR Spectroscopy. (n.d.).

- 13C NMR Chemical Shift Table. (n.d.).

- Measuring methods available and examples of their applications ¹³C NMR. (n.d.).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- 13-C NMR Protocol for beginners AV-400. (n.d.).

- ¹³C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

IR spectroscopy of substituted phenylboronic acids

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Phenylboronic Acids

Abstract

Phenylboronic acids are a cornerstone of modern organic chemistry, finding extensive application in Suzuki-Miyaura cross-coupling reactions, sensing, and medicinal chemistry.[1] Their utility is predicated on the unique electronic and structural properties of the boronic acid moiety, which are, in turn, highly sensitive to the nature of substituents on the phenyl ring. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical tool for the structural elucidation and characterization of these compounds. This guide provides researchers, scientists, and drug development professionals with a detailed framework for interpreting the IR spectra of substituted phenylboronic acids, explaining the causality behind spectral features and providing robust experimental protocols for reliable data acquisition.

The Vibrational Landscape of Phenylboronic Acids

The infrared spectrum of a phenylboronic acid is a composite of the vibrational modes originating from its two primary structural components: the boronic acid functional group [-B(OH)₂] and the substituted phenyl ring. Understanding the characteristic frequencies of these components is the first step toward a comprehensive spectral interpretation.

Caption: Core structural components of a substituted phenylboronic acid.

A molecule's IR spectrum arises from the absorption of infrared radiation at frequencies that match its natural modes of vibration.[2] For phenylboronic acids, the most informative vibrations involve stretching and bending of the O-H, B-O, C-H, C=C, and B-C bonds.

Decoding the Spectrum: A Region-by-Region Analysis

The interpretation of a phenylboronic acid IR spectrum is best approached by examining distinct spectral regions, each dominated by specific vibrational modes.

The O-H Stretching Region (3600 – 3200 cm⁻¹)

This high-frequency region is dominated by the O-H stretching vibration (νO-H) and provides critical insight into hydrogen bonding.

-

Intermolecular Hydrogen Bonding: In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended networks.[3] This strong intermolecular interaction significantly weakens the O-H bond, resulting in a very broad and intense absorption band centered around 3300-3200 cm⁻¹ .[4][5]

-

Intramolecular Hydrogen Bonding: Certain ortho-substituents, particularly those with lone pairs like fluorine, can engage in intramolecular hydrogen bonding with a proximate O-H group.[6][7][8] This can be distinguished from intermolecular bonding through dilution studies.

-

Free O-H Stretch: In very dilute solutions of a non-polar solvent (e.g., CCl₄ or CHCl₃), intermolecular hydrogen bonding is disrupted. This results in the appearance of a sharper, less intense "free" hydroxyl band at a higher frequency, typically ~3635 cm⁻¹ .[6][8]

The C-H and C=C Aromatic Ring Vibrations

The phenyl ring gives rise to a series of characteristic absorptions that confirm its presence and substitution pattern.

-

Aromatic C-H Stretch (νC-H): Weak to medium intensity, sharp bands appearing just above 3000 cm⁻¹, typically in the 3100 – 3000 cm⁻¹ region.[9][10] Their presence is a clear indicator of hydrogens attached to an sp²-hybridized carbon.

-

Aromatic C=C Stretch (Ring Skeletal Modes): The stretching of the carbon-carbon bonds within the aromatic ring produces a characteristic pattern of medium-to-strong bands in the 1620 – 1400 cm⁻¹ region.[10] Often, prominent peaks are observed near 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹.

-

Out-of-Plane C-H Bending (γC-H): This is one of the most diagnostic regions for determining the substitution pattern of the phenyl ring. Strong, sharp bands in the 900 – 675 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The number and position of these bands are highly characteristic of mono-, ortho-, meta-, and para-substitution.[10][11]

The Boronic Acid Moiety Fingerprints (1400 – 600 cm⁻¹)

This region contains the highly characteristic and diagnostic vibrations of the C-B(OH)₂ group.

-

Asymmetric B-O Stretch (νasB-O): This is arguably the most important diagnostic band for a boronic acid. It appears as a very strong and often broad absorption in the 1380 – 1310 cm⁻¹ range.[9] Its high intensity is due to the large change in dipole moment during the vibration.

-

In-Plane B-O-H Bending (δB-O-H): A strong band, often found around 1002 cm⁻¹ for phenylboronic acid, is assigned to the in-plane bending of the B-O-H angle. This assignment can be definitively confirmed by deuteration, which causes the band to shift to a lower frequency (~910 cm⁻¹).[4]

-

B-C Stretch (νB-C): The stretching of the boron-carbon bond typically gives rise to a medium-intensity band in the 1100 – 1000 cm⁻¹ region.[12]

-

O-B-O Bending (δO-B-O): Out-of-plane deformation of the boronic acid group occurs at lower frequencies, with a characteristic absorption observed around 635 cm⁻¹ .[13]

The Influence of Ring Substituents on Vibrational Frequencies

The electronic nature of substituents on the phenyl ring systematically alters the vibrational frequencies of both the ring and the boronic acid moiety. This effect is the basis for using IR spectroscopy to probe the electronic environment of the molecule.

Caption: Logic flow of substituent effects on key vibrational modes.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, and halogens withdraw electron density from the phenyl ring and, by extension, from the boron atom. This increases the Lewis acidity of the boron center.[7][14]

-

Effect on ν(B-O): The increased positive character of the boron atom strengthens the B-O bonds, leading to a shift of the asymmetric B-O stretching frequency to a higher wavenumber .

-

Effect on ν(O-H): The more electrophilic boron pulls electron density from the oxygen atoms, which in turn polarizes and weakens the O-H bonds. This enhances hydrogen bonding and shifts the ν(O-H) band to a lower wavenumber .

-

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ donate electron density to the ring, making the boron atom less Lewis acidic.

-

Effect on ν(B-O): The reduced Lewis acidity weakens the B-O bonds, causing the asymmetric B-O stretching frequency to shift to a lower wavenumber .

-

Effect on ν(O-H): The O-H bonds are less polarized, resulting in slightly weaker hydrogen bonding and a shift of the ν(O-H) band to a higher wavenumber compared to the unsubstituted analogue.

-

| Substituent Type | Position | Effect on ν(B-O) (cm⁻¹) | Effect on ν(O-H) (cm⁻¹) | OOP C-H Bending (cm⁻¹) |

| H (Unsubstituted) | - | ~1345 | ~3280 | ~750, ~690 (Strong) |

| -NO₂ (Strong EWG) | para | Increase (>1350) | Decrease (<3280) | ~850 (Strong) |

| -OCH₃ (Strong EDG) | para | Decrease (<1345) | Increase (>3280) | ~830 (Strong) |

| -F (EWG) | ortho | Increase | Significant Decrease (Intramolecular H-Bonding)[6][7] | ~750 (Strong) |